Des-4-fluorobenzyl mosapride

Beschreibung

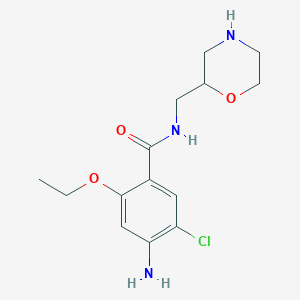

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOQHUQAQLNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80934399 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152013-26-8 | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152013268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2-ethoxy-N-[(morpholin-2-yl)methyl]benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80934399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES-4-FLUOROBENZYL MOSAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT4H5AY6FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action: Des-4-fluorobenzyl Mosapride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Des-4-fluorobenzyl mosapride (B1662829), the principal active metabolite of the gastroprokinetic agent mosapride, exerts its pharmacological effects through a dual mechanism of action. It functions as a selective agonist at the serotonin (B10506) 5-HT4 receptor and as a potent antagonist at the serotonin 5-HT3 receptor. This unique profile contributes to its therapeutic efficacy in modulating gastrointestinal motility and visceral sensitivity. This technical guide provides a comprehensive overview of the core mechanism of action of Des-4-fluorobenzyl mosapride, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Mosapride is a well-established gastroprokinetic agent utilized in the management of various gastrointestinal disorders. Following administration, mosapride is metabolized to its primary active metabolite, this compound (also known as M1).[1] Understanding the specific pharmacological properties of this metabolite is crucial for a complete comprehension of the therapeutic effects of the parent drug. This guide delves into the molecular interactions and downstream signaling events that define the mechanism of action of this compound.

Dual Receptor Activity

This compound's primary mechanism of action is centered on its interaction with two distinct serotonin receptor subtypes:

-

5-HT4 Receptor Agonism: It stimulates 5-HT4 receptors, which are G-protein coupled receptors (GPCRs) positively coupled to adenylyl cyclase.[2]

-

5-HT3 Receptor Antagonism: It blocks 5-HT3 receptors, which are ligand-gated ion channels.[3]

This dual activity allows for a multifaceted modulation of gastrointestinal function.

Quantitative Pharmacological Profile

The following tables summarize the available quantitative data for this compound and its parent compound, mosapride.

Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound (M1) | EC₅₀ (Functional Agonist Potency) | 120 nM | Guinea Pig Ileum (electrically-evoked contractions) | [3] |

| Mosapride | Kᵢ (Binding Affinity) | 84.2 nM | Guinea Pig Ileum | [4] |

| Mosapride | IC₅₀ (Binding Affinity) | 113 nM | Guinea Pig Striatum | [5] |

| Mosapride | EC₅₀ (Functional Agonist Potency) | 73 nM | Guinea Pig Ileum (electrically-evoked contractions) | [5] |

Table 2: 5-HT3 Receptor Antagonist Potency

| Compound | Parameter | Value | Species/Assay | Reference |

| This compound (M1) | ED₅₀ (In vivo Antagonism) | 10.5 µg/kg, i.v. | Rat (2-methyl-5-HT-induced bradycardia) | [3] |

| This compound (M1) | Relative Potency (In vivo Antagonism) | ~25 times more potent than mosapride | Ferret (cisplatin-induced emesis) | [3] |

| Mosapride | IC₅₀ (Functional Antagonism) | 4.03 µM | NCB-20 cells (inhibition of 5-HT₃ receptor currents) | [6] |

Signaling Pathways

5-HT4 Receptor Agonism Signaling Pathway

Activation of the 5-HT4 receptor by this compound initiates a canonical Gs-protein coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to enhanced acetylcholine (B1216132) (ACh) release from enteric neurons. This increased ACh release stimulates muscarinic receptors on smooth muscle cells, promoting gastrointestinal motility.

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a non-selective cation channel. Its activation by serotonin leads to the rapid influx of Na⁺ and Ca²⁺, causing neuronal depolarization. This is involved in the transmission of nociceptive signals from the gut and the induction of nausea and emesis. This compound acts as a competitive antagonist at this receptor, blocking the binding of serotonin and thereby inhibiting channel opening and subsequent neuronal depolarization.

Experimental Protocols

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay determines the binding affinity (Kᵢ) of a compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenates from guinea pig ileum or striatum, or cells expressing the 5-HT4 receptor.[4]

-

Radioligand: [³H]GR113808, a selective 5-HT4 antagonist.[4]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[4]

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash pellets to remove endogenous substances and resuspend in assay buffer.

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of [³H]GR113808, and varying concentrations of this compound.

-

Equilibration: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.[4]

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash filters with cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Contractility Assay

This functional assay measures the ability of a compound to enhance electrically-evoked contractions of the guinea pig ileum, which is indicative of 5-HT4 receptor agonism.

Materials:

-

Male guinea pig (250-350 g).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Organ bath system with isometric force transducer.

-

Carbogen gas (95% O₂, 5% CO₂).

-

Electrical stimulator.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and excise a segment of the terminal ileum. Gently flush the lumen and cut into 2-3 cm segments.

-

Organ Bath Setup: Mount the ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with carbogen. Apply a resting tension of 1.0 g and allow to equilibrate for 30-60 minutes, with regular washes.

-

Electrical Stimulation: Apply transmural electrical stimulation (e.g., 0.1 Hz, 1 ms (B15284909) duration, supramaximal voltage) to induce twitch contractions.

-

Drug Administration: Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.

-

Data Acquisition: Record the increase in contractile force at each concentration.

-

Data Analysis: Plot the concentration-response curve and determine the EC₅₀ value.

Cisplatin-Induced Emesis Model in Ferrets

This in vivo model is used to assess the anti-emetic properties of compounds, particularly their 5-HT3 receptor antagonist activity.

Materials:

-

Male ferrets.

-

Test compound: this compound.

-

Vehicle.

Procedure:

-

Acclimation: Acclimate ferrets to the experimental environment.

-

Drug Administration: Administer this compound or vehicle intravenously (i.v.) or by another appropriate route.

-

Emetic Challenge: After a predetermined time, administer an emetogenic dose of cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.).[7]

-

Observation: Observe the animals for a set period (e.g., 4 hours for acute emesis) and record the number of retches and vomits.[7]

-

Data Analysis: Compare the emetic response in the drug-treated group to the vehicle-treated group to determine the percentage of inhibition and calculate the ED₅₀.

Conclusion

This compound, the primary active metabolite of mosapride, exhibits a dual mechanism of action characterized by 5-HT4 receptor agonism and 5-HT3 receptor antagonism. Its activity at the 5-HT4 receptor enhances gastrointestinal motility through the stimulation of acetylcholine release, while its blockade of 5-HT3 receptors contributes to its anti-emetic effects and potential modulation of visceral sensitivity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacological profile and therapeutic potential of this compound. Further research is warranted to determine the precise binding affinities of this compound at both 5-HT4 and 5-HT3 receptors to complete its pharmacological characterization.

References

- 1. Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Pharmacological Profile of Des-4-fluorobenzyl mosapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-4-fluorobenzyl mosapride (B1662829), also known as M1, is the principal and pharmacologically active metabolite of the gastroprokinetic agent mosapride. This technical guide provides a comprehensive overview of the pharmacological profile of Des-4-fluorobenzyl mosapride, with a focus on its molecular interactions and functional effects. This document synthesizes available data on its receptor binding affinity and functional activity, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows. The primary mechanism of action for this compound involves agonism at the serotonin (B10506) 5-HT4 receptor and antagonism at the 5-HT3 receptor, contributing to the overall prokinetic effects of its parent compound. While its 5-HT4 receptor agonistic activity is noted to be less potent than mosapride, its dual action on both 5-HT4 and 5-HT3 receptors underscores its significance in the therapeutic effects attributed to mosapride.

Introduction

Mosapride is a well-established gastroprokinetic agent utilized in the management of various motility-related gastrointestinal disorders.[1] Its therapeutic efficacy is largely attributed to its potent and selective agonism at the 5-hydroxytryptamine-4 (5-HT4) receptor, which facilitates the release of acetylcholine (B1216132) in the enteric nervous system, thereby enhancing gastrointestinal motility. Following administration, mosapride undergoes extensive metabolism, primarily through N-dealkylation, to form its major active metabolite, this compound (M1).[2] This metabolite not only shares the 5-HT4 receptor agonist properties of the parent drug but also exhibits antagonistic activity at the 5-HT3 receptor.[3] This dual pharmacological profile suggests that this compound plays a crucial role in the overall therapeutic effects of mosapride. This guide provides an in-depth examination of the pharmacological characteristics of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Pharmacological Profile

Receptor Binding and Functional Activity

The pharmacological activity of this compound is characterized by its interaction with serotonin receptors, primarily the 5-HT4 and 5-HT3 subtypes.

5-HT4 Receptor Agonism: this compound acts as an agonist at the 5-HT4 receptor. However, studies have indicated that its agonistic activity at this receptor is less potent than that of its parent compound, mosapride.[4][5] While specific Ki and EC50 values for this compound are not extensively reported in publicly available literature, the qualitative assessment of its reduced potency is a key characteristic. For comparative context, mosapride exhibits a binding affinity (Ki) for the guinea pig ileum 5-HT4 receptor of 84.2 nM.[6]

5-HT3 Receptor Antagonism: A significant aspect of the pharmacological profile of this compound is its antagonistic activity at the 5-HT3 receptor.[3] This property is distinct from the primary action of mosapride and is thought to contribute to the overall clinical effects, potentially by mitigating nausea and vomiting, which can be associated with gastrointestinal dysmotility. The antagonistic potency at the 5-HT3 receptor has been demonstrated in functional assays, where the M1 metabolite inhibited gastric distension-induced visceromotor responses.[3]

Quantitative Data

A comprehensive summary of the available quantitative pharmacological data for this compound and its parent compound, mosapride, is presented in Table 1. The lack of specific binding affinity and functional potency values for this compound in the current literature is a notable gap.

| Compound | Receptor | Parameter | Value | Species/Tissue | Reference |

| Mosapride | 5-HT4 | Ki | 84.2 nM | Guinea pig ileum | [6] |

| 5-HT4 | IC50 | 113 nM | Guinea pig striatum | [7] | |

| 5-HT4 | EC50 | 73 nM | Guinea pig ileum (electrically evoked contractions) | [7] | |

| 5-HT4 | EC50 | 208 nM | Rat esophagus (carbachol-precontracted relaxation) | [7] | |

| This compound (M1) | 5-HT4 | Agonistic Activity | Less than mosapride | - | [4][5] |

| 5-HT3 | Antagonistic Activity | Demonstrated | Rat (in vivo) | [3] |

Table 1: Summary of Quantitative Pharmacological Data

Experimental Protocols

The characterization of the pharmacological profile of this compound involves standard in vitro and ex vivo methodologies.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.

-

Objective: To quantify the binding affinity of this compound to the 5-HT4 receptor.

-

Materials:

-

Membrane preparations from a tissue source rich in 5-HT4 receptors (e.g., guinea pig striatum or ileum).

-

Radioligand: [³H]GR113808 (a selective 5-HT4 antagonist).

-

Test compound: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT4 ligand (e.g., unlabeled GR113808 or serotonin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet to remove endogenous substances and resuspend in the assay buffer.

-

Assay Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]GR113808 and varying concentrations of this compound.

-

Determination of Non-Specific Binding: In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of the non-labeled 5-HT4 ligand.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Organ Bath Assay for Functional Activity

This protocol assesses the functional agonist or antagonist activity of this compound on isolated gastrointestinal tissue preparations.

-

Objective: To determine the functional potency (EC50) or antagonist potency (pA2) of this compound.

-

Materials:

-

Isolated tissue preparation (e.g., guinea pig ileum longitudinal muscle strip).

-

Organ bath apparatus with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Isotonic transducer and data acquisition system.

-

Agonist (e.g., serotonin for 5-HT4 receptor activation).

-

Test compound: this compound.

-

-

Procedure for Agonist Activity (5-HT4):

-

Tissue Preparation and Equilibration: Mount the isolated tissue strip in the organ bath under a slight tension and allow it to equilibrate.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath in a cumulative manner and record the resulting tissue contraction.

-

Data Analysis: Plot the contractile response against the logarithm of the agonist concentration to generate a concentration-response curve. Determine the EC50 value (the concentration that produces 50% of the maximal response).

-

-

Procedure for Antagonist Activity (5-HT3):

-

Tissue Preparation and Equilibration: Prepare the tissue as described above.

-

Control Agonist Response: Obtain a cumulative concentration-response curve for a known 5-HT3 agonist.

-

Incubation with Antagonist: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.

-

Repeat Agonist Response: In the presence of this compound, repeat the cumulative concentration-response curve for the 5-HT3 agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of 5-HT4 receptor activation and a typical experimental workflow for pharmacological characterization.

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Caption: Workflow for Pharmacological Profiling.

Conclusion

This compound is a key active metabolite of mosapride, contributing significantly to its therapeutic effects through a dual mechanism of action: 5-HT4 receptor agonism and 5-HT3 receptor antagonism. While its potency at the 5-HT4 receptor is less than that of the parent compound, its combined activities highlight the complexity of mosapride's in vivo pharmacology. Further research to quantify the binding affinities and functional potencies of this compound at various serotonin receptor subtypes is warranted to fully elucidate its pharmacological profile and its precise contribution to the clinical efficacy and safety of mosapride. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the current knowledge and outlining the experimental approaches for further investigation.

References

- 1. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - Lookchem [lookchem.com]

- 6. Affinity of mosapride citrate, a new gastroprokinetic agent, for 5-HT4 receptors in guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Biological Activity of Mosapride's Primary Metabolite (M1)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the primary metabolite of mosapride (B1662829), known as M1 or des-p-fluorobenzyl-mosapride. Mosapride is a gastroprokinetic agent, and understanding the pharmacological profile of its metabolites is crucial for a complete picture of its therapeutic effects and potential mechanisms of action. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates relevant biological pathways and workflows.

Introduction to Mosapride and its Metabolism

Mosapride citrate (B86180) is a selective 5-HT4 receptor agonist used to enhance gastrointestinal motility.[1] Following administration, mosapride is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A4.[2] The principal active metabolite formed is des-p-fluorobenzyl-mosapride, designated as M1.[3][4] This metabolite is not only present in significant concentrations in plasma but also exhibits its own distinct biological activities that contribute to the overall pharmacological profile of mosapride.[5][6]

Quantitative Pharmacological Data

The biological activity of the M1 metabolite has been characterized through various in vitro and in vivo studies. Its activity is primarily focused on two serotonin (B10506) receptor subtypes: it acts as an agonist at the 5-HT4 receptor and as a potent antagonist at the 5-HT3 receptor.[7]

Table 1: In Vitro 5-HT4 Receptor Agonist Activity

| Compound | Preparation | Assay | EC50 (mol/L) | Relative Potency (vs. Mosapride) | Reference |

| M1 | Isolated Guinea-Pig Ileum | Enhancement of Electrically-Evoked Contractions | 1.2 x 10⁻⁷ | 2-fold less potent | [7] |

| Mosapride | Isolated Guinea-Pig Ileum | Enhancement of Electrically-Evoked Contractions | Not explicitly stated, but implied to be ~6.0 x 10⁻⁸ | - | [7] |

| M2 | Isolated Guinea-Pig Ileum | Enhancement of Electrically-Evoked Contractions | 1.0 x 10⁻⁶ | Significantly less potent | [7] |

M2 is another metabolite, mosapride-N-oxide.

Table 2: In Vivo 5-HT3 Receptor Antagonist Activity

| Compound | Model | Assay | ED50 (µg/kg, i.v.) | Reference |

| M1 | Anesthetized Rats | Antagonism of 2-methyl-5-HT-induced bradycardia | 10.5 | [7] |

Table 3: In Vivo Gastroprokinetic Efficacy

| Compound | Route | Species | Model | Relative Potency (vs. Mosapride) | Reference |

| M1 | i.v. | Mice | Gastric emptying of a semisolid meal | 3-fold less potent | [7] |

| M1 | i.v. | Rats | Gastric emptying of a semisolid meal | Almost equal potency | [7] |

| M1 | p.o. | Mice | Gastric emptying of a semisolid meal | Equal potency | [7] |

| M1 | p.o. | Rats | Gastric emptying of a semisolid meal | 10-fold less potent | [7] |

| M1 | p.o. | Rats | Gastric emptying of a resin pellet meal | 10-fold less potent | [7] |

Signaling Pathways and Mechanism of Action

The dual activity of the M1 metabolite on 5-HT4 and 5-HT3 receptors contributes to its overall effect on gastrointestinal function.

5-HT4 Receptor Agonism

Activation of 5-HT4 receptors on cholinergic neurons in the myenteric plexus leads to enhanced acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction and promotes gastrointestinal motility.

5-HT3 Receptor Antagonism

5-HT3 receptors are ligand-gated ion channels involved in nausea, vomiting, and visceral pain perception. Antagonism of these receptors by M1 can mitigate these symptoms. This is particularly relevant in the context of chemotherapy-induced emesis and visceral hypersensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of the M1 metabolite.

Isolated Guinea Pig Ileum Contraction Assay (for 5-HT4 Agonism)

This ex vivo model is a classic pharmacological preparation for assessing the activity of compounds on enteric neurons and smooth muscle.

-

Tissue Preparation:

-

A male Hartley guinea pig (250-350 g) is humanely euthanized according to institutional guidelines.

-

The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, oxygenated Krebs-Henseleit solution.

-

The lumen of the ileal segment is gently flushed with Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.

-

A 2-3 cm segment of the longitudinal muscle-myenteric plexus preparation is mounted in a 10-20 mL organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

-

One end of the tissue is attached to a fixed hook, and the other to an isometric force-displacement transducer. A resting tension of 0.5-1.0 g is applied.

-

The tissue is allowed to equilibrate for 30-60 minutes, with washes of fresh Krebs solution every 15 minutes.

-

-

Experimental Procedure:

-

The preparation is treated with phenoxybenzamine (B1677643) to block α-adrenoceptors.

-

The tissue is subjected to electrical field stimulation (EFS) to evoke twitch contractions.

-

Cumulative concentration-response curves are generated by adding increasing concentrations of M1 or mosapride to the organ bath and measuring the enhancement of the electrically-evoked contractions.

-

The EC50 value, the concentration that produces 50% of the maximal response, is calculated.

-

Rat Gastric Emptying Study (Phenol Red Method)

This in vivo assay measures the rate at which a meal is emptied from the stomach, providing a functional measure of gastroprokinetic activity.

-

Animal Preparation:

-

Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

-

The animals are randomly assigned to vehicle control and M1-treated groups.

-

-

Experimental Procedure:

-

M1 or vehicle is administered orally (p.o.) or intravenously (i.v.) at the desired dose.

-

After a set time (e.g., 30 minutes), a test meal is administered via oral gavage. The meal consists of a non-nutrient bulk material (e.g., methylcellulose) containing a non-absorbable marker (e.g., phenol (B47542) red).

-

After a further period (e.g., 20 minutes), the animals are euthanized.

-

The stomach is clamped at the pylorus and cardia and removed.

-

The stomach is homogenized in an alkaline solution to extract the phenol red.

-

The amount of phenol red remaining in the stomach is quantified spectrophotometrically.

-

Gastric emptying is calculated as a percentage of the meal that has exited the stomach compared to a control group euthanized immediately after receiving the meal.

-

Antagonism of 2-methyl-5-HT-induced Bradycardia (for 5-HT3 Antagonism)

This in vivo model assesses 5-HT3 receptor blockade by measuring the inhibition of the von Bezold-Jarisch reflex, a triad (B1167595) of responses including bradycardia, hypotension, and apnea, which is mediated by 5-HT3 receptors.

-

Animal Preparation:

-

Rats are anesthetized (e.g., with urethane).

-

The jugular vein is cannulated for drug administration, and the carotid artery is cannulated to monitor blood pressure and heart rate.

-

-

Experimental Procedure:

-

A baseline heart rate is established.

-

2-methyl-5-HT, a selective 5-HT3 receptor agonist, is administered intravenously to induce a transient bradycardia.

-

Increasing doses of M1 are administered intravenously.

-

The ability of each dose of M1 to antagonize the 2-methyl-5-HT-induced bradycardia is recorded.

-

The ED50, the dose that produces 50% of the maximal inhibition of the bradycardic response, is calculated.

-

Conclusion

The primary metabolite of mosapride, M1 (des-p-fluorobenzyl-mosapride), is a pharmacologically active compound that significantly contributes to the overall therapeutic profile of the parent drug. It exhibits a dual mechanism of action, functioning as a 5-HT4 receptor agonist and a potent 5-HT3 receptor antagonist. While its 5-HT4 agonism is less potent than that of mosapride, it still contributes to the prokinetic effects. The potent 5-HT3 antagonism of M1 adds a valuable therapeutic dimension, suggesting a role in mitigating symptoms such as nausea, vomiting, and visceral pain. A thorough understanding of the biological activities of M1 is essential for drug development professionals and researchers working to optimize therapies for gastrointestinal motility disorders.

References

- 1. Mosapride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Des-4-fluorobenzyl Mosapride: A Technical Overview of 5-HT3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des-4-fluorobenzyl mosapride (B1662829), the principal active metabolite of the gastroprokinetic agent mosapride, has demonstrated notable pharmacological activity, including antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide provides an in-depth analysis of the 5-HT3 receptor antagonism of Des-4-fluorobenzyl mosapride, consolidating available data for a scientific audience. The document details the compound's pharmacological profile, presents quantitative data in a structured format, and outlines comprehensive experimental protocols for its characterization. Furthermore, it includes detailed diagrams of the 5-HT3 receptor signaling pathway and a representative experimental workflow to facilitate a deeper understanding of its mechanism of action and evaluation.

Introduction to this compound

This compound is the primary metabolite of mosapride, formed via the cleavage of the p-fluorobenzyl group from the parent compound. Mosapride is recognized primarily as a selective 5-HT4 receptor agonist, which enhances gastrointestinal motility. However, emerging evidence indicates that both mosapride and its major metabolite, this compound (also referred to as M1), exhibit antagonistic properties at the 5-HT3 receptor. This dual activity is significant, as 5-HT3 receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly those induced by chemotherapy, and in the treatment of certain gastrointestinal disorders like irritable bowel syndrome (IBS).

The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin (B10506) leads to a rapid influx of cations, resulting in neuronal depolarization. The antagonistic action of this compound at this receptor suggests a potential therapeutic benefit in conditions mediated by 5-HT3 receptor activation.

Quantitative Pharmacological Data

While direct in vitro binding affinity (Ki) or functional inhibition (IC50) data for this compound at the 5-HT3 receptor is not extensively available in the public domain, in vivo studies have provided quantitative and qualitative assessments of its antagonist activity. The following table summarizes the key findings.

| Parameter | Species | Assay | Value/Observation | Reference |

| ED₅₀ | Rat | Antagonism of 2-methyl-5-HT-induced bradycardia | 10.5 µg/kg, i.v. | [1] |

| Potency | Ferret | Inhibition of cisplatin-induced emesis | Approximately 25 times more potent than mosapride | [1] |

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels. Upon binding of serotonin, the channel opens, allowing the influx of cations, which leads to membrane depolarization and subsequent downstream signaling events. Antagonists like this compound are thought to competitively bind to the receptor, preventing serotonin-mediated channel opening.

Figure 1: Simplified 5-HT3 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

The following are detailed methodologies for the in vitro characterization of this compound's 5-HT3 receptor antagonism. These protocols are based on standard pharmacological assays and can be adapted for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the 5-HT3 receptor by measuring its ability to displace a known radiolabeled 5-HT3 antagonist.

Materials:

-

Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [³H]-Granisetron or another suitable high-affinity 5-HT3 receptor antagonist radioligand.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 receptor antagonist (e.g., ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice and dilute to the desired protein concentration in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of non-specific binding control (for non-specific binding).

-

50 µL of varying concentrations of this compound.

-

-

Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.

-

Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Functional Assay (Calcium Influx)

This cell-based functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a 5-HT3 receptor agonist.

Materials:

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or equivalent.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well black-walled, clear-bottom microplates.

Procedure:

-

Cell Plating: Seed the HEK293-h5HT3A cells into the microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for 60 minutes at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence, then add a pre-determined concentration of serotonin (typically the EC80) to stimulate the 5-HT3 receptors.

-

Data Acquisition: Measure the change in fluorescence intensity over time.

-

Data Analysis: The peak fluorescence response is used to calculate the percentage of inhibition for each concentration of this compound. Plot the data against the logarithm of the antagonist concentration and fit a sigmoidal dose-response curve to determine the IC50 value. A Schild analysis can also be performed by generating agonist dose-response curves in the presence of fixed concentrations of the antagonist to determine the pA2 value, a measure of antagonist potency.

Conclusion

This compound, the primary metabolite of mosapride, exhibits potent 5-HT3 receptor antagonist properties, as demonstrated by in vivo studies. This activity, in addition to its known 5-HT4 receptor agonism inherited from the parent compound, presents a unique pharmacological profile. The methodologies outlined in this guide provide a framework for the detailed in vitro characterization of its 5-HT3 receptor antagonism, which is crucial for a comprehensive understanding of its therapeutic potential. Further research to determine its in vitro binding affinity and functional potency is warranted to fully elucidate its mechanism of action and to support its potential development for 5-HT3 receptor-mediated disorders.

References

Synthesis of Mosapride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829), a selective 5-HT4 receptor agonist, is a gastroprokinetic agent used to enhance gastrointestinal motility. Its metabolism in the body leads to the formation of several metabolites, primarily through pathways such as dealkylation, N-oxidation, and morpholine (B109124) ring cleavage. The synthesis of these metabolites is crucial for various aspects of drug development, including the confirmation of their chemical structures, evaluation of their pharmacological activity and potential toxicity, and their use as reference standards in metabolic studies. This technical guide provides an in-depth overview of the synthesis of key mosapride metabolites, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.

Major Metabolic Pathways of Mosapride

The primary metabolic transformations of mosapride involve modifications of the morpholine and N-benzyl groups. The three principal metabolic pathways are:

-

N-Dealkylation: This pathway involves the removal of the p-fluorobenzyl group from the morpholine nitrogen, leading to the formation of des-p-fluorobenzyl mosapride, also known as M1. This is a major metabolite of mosapride.[1][2]

-

N-Oxidation: The nitrogen atom of the morpholine ring can be oxidized to form mosapride N-oxide.[1][2]

-

Morpholine Ring Opening: This pathway results in the cleavage of the morpholine ring, leading to a more polar metabolite.[1][2]

These metabolic pathways are crucial in understanding the disposition and potential activity of mosapride in vivo.

Synthesis of Key Mosapride Metabolites

The chemical synthesis of mosapride metabolites is essential for their structural confirmation and for conducting further pharmacological and toxicological studies.

Synthesis of Des-p-fluorobenzyl Mosapride (M1)

Des-p-fluorobenzyl mosapride is the primary metabolite of mosapride. Its synthesis involves the coupling of 4-amino-5-chloro-2-ethoxybenzoic acid with 2-(aminomethyl)morpholine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of des-p-fluorobenzyl mosapride is not explicitly available in the searched literature. However, a general synthetic approach can be inferred from the synthesis of mosapride itself, where 4-amino-5-chloro-2-ethoxybenzoic acid is coupled with the appropriate amine.

Synthesis of Mosapride N-Oxide

Mosapride N-oxide is formed by the oxidation of the tertiary amine in the morpholine ring. Several methods can be employed for this transformation.

Experimental Protocol:

-

Method 1: Oxidation with Tert-Butyl Hydroperoxide (TBHP) and Iodine. A patent describes a method for oxidative amidation to produce mosapride, which could potentially be adapted for N-oxidation.[3] In a typical procedure, mosapride would be dissolved in a suitable solvent like acetonitrile, followed by the addition of TBHP and a catalytic amount of iodine. The reaction mixture would then be heated to achieve the desired oxidation.

-

Method 2: Oxidation with Hydrogen Peroxide. A common method for N-oxidation involves the use of hydrogen peroxide in a suitable solvent like acetic acid or ethanol. The reaction is typically carried out at a slightly elevated temperature to facilitate the oxidation.

Synthesis of Morpholine Ring-Opened Metabolite

Hypothetical Synthetic Approach:

A plausible synthetic route could involve the synthesis of a suitable precursor with a protected amino alcohol functionality, which is then coupled to the 4-amino-5-chloro-2-ethoxybenzoyl moiety. Subsequent deprotection and further modification would yield the desired ring-opened structure.

Quantitative Data on Mosapride Metabolite Synthesis

Quantitative data such as reaction yields and purity are critical for evaluating the efficiency and success of a synthetic protocol. The following table summarizes the available quantitative data for the synthesis of mosapride and its impurities, which can provide an indication of the expected outcomes for metabolite synthesis.

| Compound | Starting Material(s) | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Mosapride | 2-ethoxy-4-amino-5-chlorobenzyl methyl ether, 2-aminomethyl-4-(4-fluorobenzyl)morpholine | TBHP, I2, Acetonitrile, 70°C | 74 | - | [3] |

| Mosapride Citrate (B86180) | 4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorophenyl)morpholin-2-yl)methyl)benzamide, Citric Acid | Ethanol, Water | 89.0 | - | [4] |

| Mosapride Impurity | 2-amino-4-chloro-5-ethoxybenzoic acid, 2-aminomethyl-4-(4-fluorobenzyl)morpholine | EDCI, HOBT, DMF, Triethylamine | 89 | >98 | A patent for a mosapride impurity |

| Mosapride N-Oxide | - | - | - | >98 (by HPLC) | [5] |

Note: Detailed quantitative data for the synthesis of all specific metabolites are not consistently reported in the publicly available literature.

Purification and Characterization

Purification of the synthesized metabolites is typically achieved using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final compounds is then assessed using analytical HPLC.

Structural confirmation of the synthesized metabolites is carried out using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure and confirm the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The synthesis of mosapride metabolites is a vital component of drug development research. While general synthetic strategies can be inferred from the synthesis of the parent drug and related compounds, detailed experimental protocols and comprehensive quantitative data for each metabolite are not always readily available in the public domain. This guide provides a consolidated overview of the known synthetic approaches and data, highlighting the need for further detailed studies to establish robust and well-characterized synthetic routes for all major mosapride metabolites. Such studies will be invaluable for advancing our understanding of the pharmacology and safety profile of mosapride.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN113214181A - New preparation method of mosapride - Google Patents [patents.google.com]

- 4. CN111349052B - Synthesis method of mosapride citrate - Google Patents [patents.google.com]

- 5. clearsynth.com [clearsynth.com]

In-Depth Technical Guide to the Chemical Properties of Des-4-fluorobenzyl mosapride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the gastroprokinetic agent, mosapride. This document details its physicochemical characteristics, metabolic pathway, and the experimental protocols used for its identification and functional assessment.

Core Chemical Properties

Des-4-fluorobenzyl mosapride, also known as M1, is formed through the dealkylation of its parent compound, mosapride.[1][2] Its chemical identity and physical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide | [3] |

| Synonyms | Des-p-fluorobenzyl mosapride, M1 | [1][3][4] |

| CAS Number | 152013-26-8 | [4][5][6] |

| Chemical Formula | C₁₄H₂₀ClN₃O₃ | [4][5][7] |

| Molecular Weight | 313.78 g/mol | [5][6][8] |

| Appearance | Tan Solid | [6] |

| Melting Point | 137-140°C | [5][6] |

| Boiling Point | 477.8±45.0 °C (Predicted) | [5] |

| Density | 1.234±0.06 g/cm³ (Predicted) | [5] |

| Solubility | Slightly soluble in Chloroform (with heating) and Methanol. | [4][6] |

| SMILES | O=C(C1=CC(Cl)=C(N)C=C1OCC)NCC2OCCNC2 | [4] |

| InChI | InChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19) | [4] |

Metabolism and Pharmacological Activity

Mosapride is metabolized in the liver, primarily through a Phase I reaction involving dealkylation, which removes the p-fluorobenzyl group to yield its major and active metabolite, this compound (M1).[1][2] While the parent drug, mosapride, is a selective 5-HT₄ receptor agonist, its metabolite M1 exhibits a dual action.[9][10] It retains 5-HT₄ receptor agonism, although to a lesser extent than mosapride, and also possesses potent 5-HT₃ receptor antagonist properties.[9][10][11] This dual mechanism contributes to the overall prokinetic and therapeutic effects observed with mosapride administration.[9][11]

The metabolic conversion and subsequent receptor interactions are crucial for understanding the compound's complete pharmacological profile.

References

- 1. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound [chembk.com]

- 6. usbio.net [usbio.net]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Mosapride - Wikipedia [en.wikipedia.org]

- 10. Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Contribution of the M1 Metabolite to the Efficacy of Mosapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mosapride (B1662829) is a well-established gastroprokinetic agent, primarily utilized to enhance gastrointestinal motility and alleviate symptoms associated with functional dyspepsia and other motility disorders.[1][2] Its principal mechanism of action is the selective agonism of serotonin (B10506) 5-HT4 receptors on enteric neurons, which facilitates the release of acetylcholine (B1216132) and subsequently stimulates smooth muscle contraction.[1][3][4] However, the clinical efficacy of mosapride is not solely attributable to the parent compound. Following oral administration, mosapride undergoes significant first-pass metabolism, yielding a major active metabolite known as M1, or des-p-fluorobenzyl mosapride.[5][6][7] This metabolite exhibits a unique pharmacological profile that complements and expands upon the actions of the parent drug.

This technical guide provides an in-depth examination of the role of the M1 metabolite in the overall efficacy of mosapride. It consolidates quantitative data on its receptor binding, functional potency, and pharmacokinetic properties, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows involved in its assessment.

Pharmacological Profile of Mosapride and its M1 Metabolite

The therapeutic action of mosapride is a composite of the effects of the parent drug and its primary active metabolite, M1. Both compounds interact with key serotonin receptors in the gastrointestinal tract, but with differing potencies and a nuanced spectrum of activity.

5-HT4 Receptor Agonism:

Both mosapride and the M1 metabolite act as agonists at the 5-HT4 receptor, the cornerstone of their prokinetic effects.[8] Activation of these G-protein coupled receptors on presynaptic cholinergic neurons in the myenteric plexus initiates a signaling cascade that enhances the release of acetylcholine (ACh), thereby promoting gastric and intestinal motility.[4][9] While both compounds share this mechanism, studies consistently demonstrate that the M1 metabolite is a less potent 5-HT4 agonist compared to the parent mosapride molecule.[8][10]

5-HT3 Receptor Antagonism:

A distinguishing feature of the M1 metabolite is its potent antagonistic activity at the 5-HT3 receptor.[8] The parent drug, mosapride, also exhibits this activity, but to a much lesser extent.[11] 5-HT3 receptors are ligand-gated ion channels located on enteric and sensory neurons. Their activation is implicated in the signaling of nausea, vomiting, and visceral pain.[12][13] By blocking these receptors, the M1 metabolite contributes a significant anti-emetic and visceral analgesic effect to the overall therapeutic profile of mosapride. This dual action—5-HT4 agonism and 5-HT3 antagonism—positions mosapride and its M1 metabolite as a multifaceted therapeutic agent for complex gastrointestinal disorders.[12][14]

Quantitative Data Summary

The following tables provide a consolidated summary of the quantitative data from various preclinical and clinical studies, allowing for a direct comparison of mosapride and its M1 metabolite.

Table 1: Receptor Binding Affinities and Functional Potencies

| Compound | Receptor | Assay Type | Tissue/Cell Line | Parameter | Value (nM) | Reference(s) |

| Mosapride | 5-HT₄ | [³H]GR113808 Binding | Guinea Pig Ileum | Ki | 84.2 | [15] |

| Mosapride | 5-HT₄ | [³H]GR113808 Binding | Guinea Pig Striatum | IC₅₀ | 113 | [4] |

| Mosapride | 5-HT₄ | Electrically Evoked Contraction | Guinea Pig Ileum | EC₅₀ | 73 | [4] |

| M1 | 5-HT₄ | Electrically Evoked Contraction | Guinea Pig Ileum | EC₅₀ | 120 | [8] |

| Mosapride | 5-HT₃ | 5-HT₃ Receptor Current Inhibition | NCB-20 Cells | IC₅₀ | ~10,000 | [5] |

| M1 | 5-HT₃ | 2-methyl-5-HT Induced Bradycardia | Anesthetized Rats | ED₅₀ (µg/kg, i.v.) | >1000 | [8] |

| M1 | 5-HT₃ | Cisplatin-Induced Emesis | Ferrets | ED₅₀ (µg/kg, i.v.) | ~40 (approx. 25x more potent than mosapride) | [8] |

Table 2: In Vivo Pharmacological Effects

| Compound | Animal Model | Endpoint Measured | Route | Potency Comparison | Reference(s) |

| M1 | Mice | Gastric Emptying | i.v. | 3 times less potent than mosapride | [8] |

| M1 | Rats | Gastric Emptying | i.v. | Almost equal potency to mosapride | [8] |

| M1 | Mice | Gastric Emptying | p.o. | Equal potency to mosapride | [8] |

| M1 | Rats | Gastric Emptying | p.o. | 10 times less potent than mosapride | [8] |

| M1 | Ferrets | Cisplatin-Induced Emesis | i.v. | Approximately 25 times more potent than mosapride | [8] |

| M1 | Rats | Gastric Distension-Induced VMR | - | Inhibited VMR, contributing to mosapride's effect | [12][16] |

Table 3: Pharmacokinetic Parameters

| Compound | Species | Dose | Route | Cmax (ng/mL) | t½ (h) | Bioavailability | Reference(s) |

| Mosapride | Human | 10 mg (single) | p.o. | 51.2 | 1.4-2.0 | - | [17] |

| M1 | Human | 10 mg (single, parent) | p.o. | ~8.5 (1/6 of mosapride) | - | - | [17] |

| Mosapride | Rat (M) | 10 mg/kg | p.o. | 44 | 1.9 | 7% | [5] |

| M1 | Rat (M) | 10 mg/kg (parent) | p.o. | 277 | - | - | [5] |

| Mosapride | Rat (F) | 10 mg/kg | p.o. | 788 | 2.8 | 47% | [5] |

| M1 | Rat (F) | 10 mg/kg (parent) | p.o. | 149 | - | - | [5] |

| Mosapride | Dog | 10 mg/kg | p.o. | 207 | 1.5 | 8% | [18] |

| M1 | Dog | 10 mg/kg (parent) | p.o. | ~207 (equivalent to mosapride) | - | - | [18] |

Signaling Pathways

The dual receptor activity of mosapride and its M1 metabolite translates into distinct intracellular signaling events that underpin their therapeutic effects.

References

- 1. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Investigation into the effects of mosapride on motility of Guinea pig stomach, ileum, and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synergy between 5-HT4 receptor activation and acetylcholinesterase inhibition in human colon and rat forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of mosapride citrate on proximal and distal colonic motor function in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wjgnet.com [wjgnet.com]

- 15. researchgate.net [researchgate.net]

- 16. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

In Vitro Profile of Des-4-fluorobenzyl Mosapride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Des-4-fluorobenzyl mosapride (B1662829), also known as M1, is the principal and pharmacologically active metabolite of mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist. Mosapride is utilized as a gastroprokinetic agent to enhance gastrointestinal motility. The in vitro characteristics of its primary metabolite, Des-4-fluorobenzyl mosapride, are crucial for a comprehensive understanding of the drug's overall mechanism of action and clinical efficacy. This technical guide synthesizes the available in vitro data for this compound and its parent compound, mosapride, providing a detailed overview for research and drug development professionals.

While direct quantitative in vitro data for this compound is limited in publicly available literature, its qualitative activities and the detailed data of its parent compound provide significant insights.

Pharmacological Profile

This compound exhibits a dual mechanism of action, functioning as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.

5-HT4 Receptor Agonism

In vitro studies have confirmed that this compound possesses agonistic activity at the 5-HT4 receptor. However, its potency is reported to be lower than that of the parent compound, mosapride[1]. Specific quantitative data on the binding affinity (Ki) or functional potency (EC50) and efficacy (Emax) of this compound at the 5-HT4 receptor are not extensively detailed in the available literature.

For comparative purposes, the in vitro 5-HT4 receptor activity of the parent compound, mosapride, is well-documented.

Table 1: In Vitro 5-HT4 Receptor Activity of Mosapride

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 74.2 nM | Guinea pig ileal longitudinal muscle myenteric plexus | [2] |

| Ki | 84.2 nM | Guinea pig ileum |

5-HT3 Receptor Antagonism

Research on the parent compound, mosapride, has demonstrated its ability to inhibit 5-HT3 receptor currents in vitro.

Table 2: In Vitro 5-HT3 Receptor Activity of Mosapride

| Parameter | Value | Cell Line | Reference |

| IC50 | 12.5 µM | NCB-20 cells | [4] |

Experimental Protocols

The following are representative experimental methodologies employed in the in vitro assessment of mosapride and its metabolites. These protocols are foundational for designing further studies on this compound.

5-HT4 Receptor Binding Assay (for Mosapride)

-

Tissue Preparation: Membrane preparations from the longitudinal muscle with myenteric plexus of the guinea pig ileum are utilized.

-

Radioligand: [3H]GR113808, a selective 5-HT4 receptor antagonist, is used as the radioligand.

-

Assay Procedure:

-

Membrane preparations are incubated with [3H]GR113808 in the presence and absence of competing ligands (e.g., mosapride) in a suitable buffer.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.

-

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

5-HT3 Receptor Functional Assay (Whole-Cell Patch Clamp for Mosapride)

-

Cell Line: NCB-20 cells, which endogenously express 5-HT3 receptors, are commonly used.

-

Methodology:

-

The whole-cell patch-clamp technique is employed to record 5-HT-induced currents.

-

Cells are voltage-clamped at a holding potential (e.g., -60 mV).

-

5-HT is applied to the cell to evoke a current through 5-HT3 receptors.

-

To determine the inhibitory effect, the compound of interest (e.g., mosapride) is co-applied with 5-HT.

-

-

Data Analysis: The concentration-response curve for the inhibition of the 5-HT-induced current is plotted to determine the IC50 value.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the known signaling pathway for 5-HT4 receptor agonism and a conceptual workflow for an in vitro binding assay.

Caption: 5-HT4 Receptor Agonist Signaling Pathway.

Caption: Workflow for an In Vitro Radioligand Binding Assay.

Conclusion

This compound is an active metabolite of mosapride with a dual action as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist. While its 5-HT4 receptor agonism is qualitatively described as less potent than its parent compound, specific quantitative in vitro data remains to be fully elucidated in published literature. The provided experimental protocols for the parent compound, mosapride, offer a solid foundation for further in vitro characterization of this compound. A more detailed quantitative understanding of its interaction with both 5-HT4 and 5-HT3 receptors would be invaluable for a complete pharmacological assessment and for guiding future drug development efforts in the field of gastrointestinal motility disorders.

References

- 1. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Metabolic Fate of Mosapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mosapride (B1662829), a selective 5-HT4 receptor agonist, is a gastroprokinetic agent that enhances gastrointestinal motility. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the discovery and development of mosapride metabolites. It details the metabolic pathways, the chemical structures of key metabolites, and the experimental protocols for their identification and characterization. Quantitative pharmacokinetic data for mosapride and its primary metabolites are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding of the biotransformation of mosapride.

Introduction

The study of drug metabolism is a cornerstone of pharmaceutical development, providing critical insights into a compound's efficacy, safety, and potential for drug-drug interactions. Mosapride undergoes extensive metabolism, primarily in the liver, before excretion.[1] The characterization of its metabolic profile is essential for a complete understanding of its pharmacokinetics and pharmacodynamics.[2] Early identification of metabolic pathways and potential species differences in metabolism is crucial for the successful progression of a drug candidate from preclinical to clinical development.[2]

Mosapride Signaling Pathway and Mechanism of Action

Mosapride primarily exerts its prokinetic effect by acting as a selective agonist at serotonin (B10506) 5-HT4 receptors located on cholinergic neurons in the enteric nervous system.[3] This interaction initiates a signaling cascade that leads to enhanced acetylcholine (B1216132) release, which in turn stimulates smooth muscle contraction in the gastrointestinal tract.[3]

Caption: Mosapride's signaling cascade leading to increased gastrointestinal motility.

Metabolic Pathways of Mosapride

Mosapride is subject to extensive phase I and phase II metabolism. The primary routes of phase I biotransformation include N-dealkylation, N-oxidation, morpholine (B109124) ring cleavage, and hydroxylation.[2][4] Phase II metabolism mainly involves glucuronidation.[2] The cytochrome P450 enzyme, specifically CYP3A4, is a key player in the hepatic metabolism of mosapride.[3]

In studies conducted on rats, a total of 18 metabolites were identified, with 15 being reported for the first time.[2] In humans, 16 metabolites have been detected, with 15 of those also being new discoveries.[5] A notable finding is the minimal qualitative difference in the metabolic profiles between rats and humans, with 15 of the 16 metabolites found in humans also present in rats.[5]

Key Metabolites

Several key metabolites of mosapride have been identified and characterized:

-

Des-p-fluorobenzyl mosapride (M1): This is a major and active mammalian metabolite formed through the dealkylation of the p-fluorobenzyl group.[2][6]

-

Mosapride N-oxide (M2): A newly identified active metabolite.[2][7]

-

Morpholine ring-opened mosapride (M15): Another novel metabolite identified in both rats and humans.[2][5]

The comprehensive metabolic pathway of mosapride in humans has been proposed, detailing the various biotransformation steps.[5][8]

Caption: Overview of the Phase I and Phase II metabolic pathways of mosapride.

Quantitative Analysis and Pharmacokinetics

The pharmacokinetic properties of mosapride and its primary metabolite, M1, have been investigated in various species, including rats and humans. These studies are crucial for determining appropriate dosing regimens and understanding the drug's disposition.

Table 1: Pharmacokinetic Parameters of Mosapride in Male Rats

| Parameter | 2 mg/kg IV | 10 mg/kg Oral |

| Cmax (ng/mL) | - | 44 |

| t1/2 (h) | - | 1.9 |

| Bioavailability (%) | - | 7 |

| Data from a study on the pharmacokinetics of mosapride in rats.[3] |

Table 2: Pharmacokinetic Parameters of Des-p-fluorobenzyl mosapride (M1) in Male Rats

| Parameter | 2 mg/kg IV | 10 mg/kg Oral |

| Cmax (ng/mL) | - | 277 |

| Data from a study on the pharmacokinetics of mosapride in rats.[3] |

Table 3: Pharmacokinetic Parameters of Mosapride in Healthy Human Volunteers (Single Oral Dose)

| Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| 10 mg | 58.57 ± 22.01 | 1.15 ± 0.57 | 1.41 ± 0.38 | 176.60 ± 69.40 |

| 5 mg, 10 mg, 20 mg, 40 mg | Dose-proportional increase | 0.5 - 1 | 1.4 - 2.0 | Dose-proportional increase |

| Data from pharmacokinetic studies in healthy human volunteers.[9][10] |

Table 4: Urinary Excretion of Mosapride and M1 in Humans (48h post-single dose)

| Compound | % of Dose Excreted in Urine |

| Mosapride | 0.1 - 0.4 |

| M1 | 7.0 - 11.0 |

| Data from a pharmacokinetic study in healthy subjects.[9] |

Experimental Protocols

The identification and quantification of mosapride and its metabolites rely on robust analytical methodologies, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[1][5] In vitro models, such as human liver microsomes, are also instrumental in elucidating metabolic pathways.[11][12]

In Vivo Metabolite Identification in Human Plasma, Urine, and Feces

This protocol outlines a general procedure for the analysis of mosapride metabolites in biological samples.

Caption: A generalized workflow for the in vivo identification of mosapride metabolites.

Detailed Methodological Parameters for UPLC-MS/MS Analysis:

-

Chromatographic System: Waters ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.3% formic acid).[8]

-

Flow Rate: 0.25 mL/min.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.[8]

-

Detection: Multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for mosapride (m/z 422 → m/z 198) and its metabolites.[1][8]

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a framework for studying the metabolism of mosapride in a controlled in vitro environment.

Materials:

-

Human liver microsomes (HLM)

-

Mosapride solution

-

NADPH regenerating system (or NADPH)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Incubator/water bath (37°C)

Procedure:

-

Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, phosphate buffer, and mosapride in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow it to reach the optimal temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solvent, such as cold acetonitrile.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the parent drug and its metabolites using UPLC-MS/MS.

Caption: A standard workflow for in vitro metabolism studies of mosapride using human liver microsomes.

Conclusion

The discovery and characterization of mosapride's metabolites have significantly advanced our understanding of its disposition in the body. The identification of key metabolic pathways and the development of sensitive analytical methods have been instrumental in this process. The minimal species differences observed between rats and humans in terms of metabolism provide a strong basis for the translation of preclinical findings to clinical settings. This in-depth technical guide serves as a valuable resource for researchers and scientists in the field of drug metabolism and development, providing the necessary data and protocols to further investigate the metabolic profile of mosapride and other novel chemical entities.

References

- 1. HPLC-MS/MS quantitative determination of mosapride and its metabo...: Ingenta Connect [ingentaconnect.com]

- 2. Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of the gastrokinetic agent mosapride citrate after single and multiple oral administrations in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Mosapride Citrate Tablets in Healthy Volunteers [yydbzz.com]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Receptor Binding Affinity of Des-4-fluorobenzyl Mosapride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Des-4-fluorobenzyl mosapride (B1662829), the primary active metabolite of the gastroprokinetic agent mosapride. This document collates available quantitative data, details relevant experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.

Core Findings: Receptor Binding and Functional Activity

Des-4-fluorobenzyl mosapride, also known as M1, is a principal metabolite of mosapride and exhibits activity as a serotonin (B10506) 5-HT₄ receptor agonist.[1] While direct radioligand binding affinity data (Kᵢ or IC₅₀) for this compound at the 5-HT₄ receptor is not extensively reported in publicly available literature, its functional potency has been characterized.